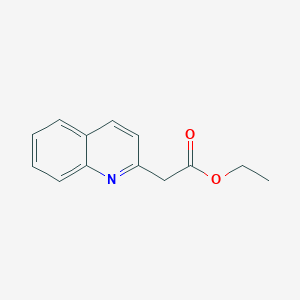

Ethyl 2-(quinolin-2-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-quinolin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYMAOGIWMABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499887 | |

| Record name | Ethyl (quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-57-2 | |

| Record name | Ethyl (quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate (CAS 5100-57-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 2-(quinolin-2-yl)acetate, a key building block in modern drug discovery.

Physicochemical Properties

This compound is a quinoline derivative with the chemical formula C₁₃H₁₃NO₂. While some experimental data is available, other properties are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 5100-57-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Physical State | Liquid | [2] |

| Boiling Point | 147-150 °C at 5 Torr | [3] |

| 160 °C at 3 Torr (lit.) | [2] | |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.18 ± 0.48 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic and Analytical Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-). Methylene bridge: A singlet signal for the -CH₂- group attached to the quinoline ring. Quinoline ring: A series of signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinoline scaffold. |

| ¹³C NMR | Ethyl group: Signals around 14 ppm (-CH₃) and 60-61 ppm (-OCH₂-). Ester carbonyl: A signal in the range of 170-175 ppm. Methylene bridge: A signal for the -CH₂- carbon. Quinoline ring: Multiple signals in the aromatic region (approximately 120-150 ppm). |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of 1735-1750 cm⁻¹. C-O stretching bands between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z = 215. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z = 170, or the loss of the entire ethyl acetate moiety. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from general methods for the synthesis of quinoline derivatives. A common approach involves the reaction of a suitable quinoline precursor with an ethyl acetate synthon.

One potential synthetic pathway is the reaction of 2-(chloromethyl)quinoline with a source of ethyl acetate enolate or a related nucleophile. Alternatively, a more common route for analogous compounds involves the reaction of a quinoline derivative with ethyl chloroacetate in the presence of a base.

Below is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for similar molecules.

Generalized Synthetic Protocol

-

Starting Material Preparation : Synthesis of a suitable 2-substituted quinoline precursor. This could involve established methods like the Doebner-von Miller reaction or the Friedländer synthesis.

-

Esterification/Alkylation : The quinoline precursor is reacted with an excess of ethyl chloroacetate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the reaction mixture to facilitate the nucleophilic substitution.

-

Reaction Conditions : The mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Applications in Drug Discovery

While specific biological activities for this compound itself are not extensively documented, its primary significance in the scientific community lies in its role as a Protein Degrader Building Block . This positions the compound as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (the "warhead").

-

A ligand that binds to an E3 ubiquitin ligase (the "anchor").

-

A chemical linker that connects the warhead and the anchor.

This compound serves as a versatile scaffold or starting material for the elaboration of either the warhead, the linker, or potentially a component of the E3 ligase ligand, depending on the design of the final PROTAC molecule. The quinoline moiety is a common scaffold in medicinal chemistry and can be functionalized to bind to various protein targets.

Mechanism of Action of PROTACs

The mechanism by which PROTACs induce protein degradation is a catalytic cycle:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC molecule is released and can induce the degradation of another target protein molecule.

Logical Integration of this compound into a PROTAC

As a building block, this compound can be chemically modified to be incorporated into a PROTAC structure. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. The quinoline ring itself can be the protein-targeting moiety or be further functionalized.

Conclusion

This compound (CAS 5100-57-2) is a valuable chemical intermediate with physicochemical properties that make it suitable for a range of organic transformations. Its primary importance in the current research landscape is its role as a versatile building block for the synthesis of PROTACs. The quinoline scaffold is a well-established pharmacophore, and its incorporation into protein-degrading molecules offers exciting possibilities for the development of novel therapeutics targeting a wide range of diseases. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and chemical biology.

References

An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, plausible synthesis routes, and physicochemical properties of Ethyl 2-(quinolin-2-yl)acetate. The information is intended to support research and development efforts in medicinal chemistry and materials science where the quinoline scaffold is a key pharmacophore or functional moiety.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline ring system linked to an ethyl acetate group at the 2-position. The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Chemical Structure:

Figure 1. Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 5100-57-2 |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | 147-150 °C at 5 Torr |

| Solubility | Soluble in common organic solvents like ethanol, DMSO, and dichloromethane |

Plausible Synthesis of this compound

Proposed Synthesis Workflow: Friedländer Annulation

The proposed synthesis involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst to yield an intermediate, which is then converted to this compound.

Caption: Proposed synthesis workflow for this compound via Friedländer Annulation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the general principles of the Friedländer synthesis.[1][2][3][4][5][6]

Materials:

-

2-Aminobenzaldehyde

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Sodium ethoxide (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents).

-

Catalysis: Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related quinoline derivatives found in the literature.[7][8][9][10][11][12][13]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | d | 1H | H at position 4 (quinoline) |

| ~7.5 - 8.0 | m | 4H | Aromatic H (quinoline) |

| ~7.3 - 7.5 | m | 1H | Aromatic H (quinoline) |

| ~4.2 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 | s | 2H | -CH₂ -COO- |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester) |

| ~158 | C -2 (quinoline) |

| ~147 | Quaternary C (quinoline) |

| ~136 | C -4 (quinoline) |

| ~129 - 130 | Aromatic CHs (quinoline) |

| ~126 - 128 | Aromatic CHs (quinoline) |

| ~118 - 120 | Aromatic CH (quinoline) |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | -CH₂ -COO- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester)[14] |

| ~1600, 1500, 1450 | C=C stretch (aromatic) |

| ~1250 - 1000 | C-O stretch (ester)[14] |

Mass Spectrometry

| m/z | Assignment |

| 215 | [M]⁺ (Molecular ion) |

| 170 | [M - OCH₂CH₃]⁺ |

| 142 | [M - COOCH₂CH₃]⁺ |

Conclusion

This technical guide provides essential information on the structure, synthesis, and expected analytical data for this compound. The proposed Friedländer synthesis offers a reliable and adaptable method for its preparation in a laboratory setting. The compiled data serves as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based molecules for various applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and spectroscopic data is encouraged.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. connectsci.au [connectsci.au]

- 6. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. chempap.org [chempap.org]

- 14. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(quinolin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(quinolin-2-yl)acetate is a quinoline derivative with potential applications in medicinal chemistry and materials science. Quinoline scaffolds are present in numerous biologically active compounds, making their derivatives subjects of significant research interest. This technical guide provides a summary of the expected spectroscopic data for this compound, based on available information for structurally similar compounds, and outlines a general experimental protocol for its synthesis and characterization.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.3 | d | 1H | H-4 (Quinoline) |

| ~7.8-8.0 | d | 1H | H-8 (Quinoline) |

| ~7.6-7.8 | m | 2H | H-5, H-7 (Quinoline) |

| ~7.4-7.6 | t | 1H | H-6 (Quinoline) |

| ~7.3-7.4 | d | 1H | H-3 (Quinoline) |

| ~4.2 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 | s | 2H | -CH₂ -COO- |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester) |

| ~158 | C -2 (Quinoline) |

| ~147 | C -8a (Quinoline) |

| ~136 | C -4 (Quinoline) |

| ~129 | C -7 (Quinoline) |

| ~128 | C -5 (Quinoline) |

| ~127 | C -4a (Quinoline) |

| ~126 | C -6 (Quinoline) |

| ~122 | C -3 (Quinoline) |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | -CH₂ -COO- |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretch (quinoline ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 215 | [M]⁺ (Molecular Ion) |

| 170 | [M - OCH₂CH₃]⁺ |

| 142 | [M - COOCH₂CH₃]⁺ |

| 128 | [Quinoline]⁺ |

Experimental Protocols

The following is a generalized protocol for the synthesis and characterization of this compound, adapted from procedures for similar quinoline derivatives.

Synthesis of this compound

This synthesis can be approached via a radical-mediated coupling of quinaldine with an ethyl glyoxylate derivative or through a transition-metal-catalyzed cross-coupling reaction. A common method involves the reaction of 2-chloroquinoline with ethyl acetoacetate followed by hydrolysis and decarboxylation.

Materials:

-

2-Chloroquinoline

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature.

-

2-Chloroquinoline is then added to the reaction mixture.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a quinoline derivative like this compound.

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and have not been experimentally verified for this compound. The experimental protocol is a general guideline and may require optimization. Researchers should consult relevant literature and perform their own characterization to confirm the identity and purity of their synthesized compound.

An In-depth Technical Guide to Ethyl 2-(quinolin-2-YL)acetate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(quinolin-2-yl)acetate is a quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. It includes a thorough compilation of its physicochemical properties, spectroscopic data, and an exploration of its known biological activities. The document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoline scaffold.

Introduction and Historical Context

The discovery of quinoline in the early 19th century from coal tar marked the beginning of extensive research into its derivatives due to their wide range of biological activities. The quinoline ring system is a core structural motif in many natural products and synthetic drugs, including antimalarials, antibacterials, and anticancer agents.

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its preparation falls under the broader and well-established field of quinoline chemistry. The development of synthetic routes to quinoline-2-acetic acid and its esters is a logical extension of classical quinoline synthesis methods. One of the foundational methods for quinoline synthesis is the Friedländer synthesis , first reported by Paul Friedländer in 1882.[1] This reaction, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group, provides a versatile route to a wide array of substituted quinolines. It is highly probable that early syntheses of this compound were achieved through variations of this and other classical quinoline syntheses.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5100-57-2 | [2][3][4] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Boiling Point | 160 °C at 3 Torr | [4] |

| Appearance | Not specified (likely liquid) | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following are the expected spectroscopic characteristics based on the analysis of its structure and data from related compounds.

2.2.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the ethyl acetate moiety.

-

Quinoline Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets for the methylene group attached to the quinoline ring, and a quartet for the methylene group of the ethyl ester.

-

Methyl Protons (-CH₃): A triplet for the methyl group of the ethyl ester.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

-

C=N and C=C Stretch (Quinoline): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

2.2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments of the quinoline ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods in quinoline chemistry. A logical and commonly employed synthetic strategy involves the introduction of the acetate side chain onto a pre-formed quinoline ring.

General Synthetic Approach

A plausible and efficient synthetic pathway is the reaction of a suitable 2-substituted quinoline precursor with an ethyl acetate synthon. For instance, the reaction of 2-chloroquinoline with the enolate of ethyl acetate represents a direct method for the formation of the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following is a representative experimental protocol based on common organic synthesis techniques for analogous compounds.

Materials:

-

2-Chloroquinoline

-

Ethyl acetate

-

Sodium hydride (NaH) or another suitable strong base

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (1.0 equivalent) dropwise to the suspension over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Nucleophilic Substitution: Dissolve 2-chloroquinoline (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the prepared ethyl acetate enolate solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material (2-chloroquinoline) is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Potential Applications

While extensive biological data for this compound itself is not widely published, the quinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[5][6][7] Derivatives of quinoline-2-carboxylic acid and its esters have been investigated for various therapeutic applications.[5]

Potential as an Antimicrobial Agent

Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[7] The nitrogen atom in the quinoline ring and the potential for intercalation with DNA or inhibition of key microbial enzymes make this class of compounds a rich source for the development of new anti-infective agents. Further screening of this compound against a panel of pathogenic bacteria and fungi is warranted to explore its potential in this area.

Potential as an Anticancer Agent

The quinoline core is present in several anticancer drugs. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and other enzymes crucial for cancer cell proliferation. Studies on related quinoline carboxylic acid derivatives have shown antiproliferative activity against various cancer cell lines.[6] The potential of this compound as an anticancer agent could be investigated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Conclusion

This compound is a synthetically accessible quinoline derivative with potential for further investigation in the field of medicinal chemistry. While its specific discovery and biological profile are not yet extensively detailed in the literature, its structural relationship to a wide range of biologically active quinolines suggests that it may possess valuable therapeutic properties. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to further explore the chemical and biological landscape of this promising molecule. Future studies should focus on its definitive synthesis, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities to unlock its full potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 5100-57-2 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide on Ethyl 2-(quinolin-2-YL)acetate

This guide provides essential physicochemical data for Ethyl 2-(quinolin-2-YL)acetate, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C13H13NO2 | [1][2][3][4][5] |

| Molecular Weight | 215.25 g/mol | [1][2][3][4][5] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standard procedures in analytical chemistry. The data presented in this guide is consistent with values reported in established chemical databases.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Stability and Storage of Ethyl 2-(quinolin-2-YL)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(quinolin-2-YL)acetate is a quinoline derivative with potential applications in pharmaceutical research and development. As with any chemical compound intended for these purposes, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, purity, and performance in experimental settings. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound. It also outlines detailed experimental protocols for its stability assessment based on established guidelines.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate stability studies.

| Property | Value | Source |

| CAS Number | 5100-57-2 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Physical State | Orange oil / Liquid | [3] |

| Boiling Point | 160 °C at 3 Torr | [3] |

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is paramount. Based on information from chemical suppliers, the following conditions are recommended:

| Parameter | Recommendation | Source |

| Temperature | 2-8°C | [1] |

| Atmosphere | Sealed in a dry environment | [1] |

| Light | Store in a light-resistant container | General good practice |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | General chemical knowledge |

Potential Degradation Pathways

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 2-(quinolin-2-yl)acetic acid and ethanol.[4][5] This reaction is catalyzed by the presence of moisture and can be accelerated by elevated temperatures.

A simplified workflow for this degradation process is illustrated below:

Caption: Proposed ester hydrolysis degradation pathway.

Quinoline Ring Oxidation

The quinoline ring system can undergo oxidative degradation. Microbial degradation studies on quinoline have shown that hydroxylation is a common initial step, often at the 2-position, leading to the formation of 2-hydroxyquinoline.[6][7][8] While this compound is already substituted at the 2-position, other positions on the quinoline ring could be susceptible to oxidation, especially when exposed to light, atmospheric oxygen, or oxidizing agents.

Below is a conceptual diagram illustrating a potential oxidative degradation:

Caption: Conceptual oxidative degradation of the quinoline ring.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a systematic approach following established guidelines, such as those from the International Council for Harmonisation (ICH), is recommended.[9][10]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.

1. Hydrolytic Stability:

-

Protocol: Dissolve a known concentration of this compound in solutions of varying pH (e.g., 0.1 N HCl, water, and 0.1 N NaOH).

-

Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

2. Oxidative Stability:

-

Protocol: Dissolve the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Conditions: Store the solution at room temperature for a set duration.

-

Analysis: Monitor the reaction mixture by HPLC to track the formation of oxidative degradants.

3. Photostability:

-

Protocol: Expose a thin layer of the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][11] A dark control sample should be stored under the same conditions but protected from light.

-

Conditions: The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Analysis: Compare the samples exposed to light with the dark control using HPLC to assess for photodegradation.

The following diagram outlines the workflow for a comprehensive forced degradation study:

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted on the bulk substance.

1. Long-Term Stability:

-

Protocol: Store samples of this compound under the recommended storage conditions (2-8°C, sealed, dry, and protected from light).

-

Testing Frequency: Analyze the samples at initial, 3, 6, 9, 12, 18, and 24 months, and then annually.

-

Parameters: Assess appearance, purity (by HPLC), and the presence of any degradation products.

2. Accelerated Stability:

-

Protocol: Store samples at elevated temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Testing Frequency: Analyze the samples at initial, 3, and 6 months.[12]

-

Purpose: The data from accelerated studies can be used to predict the shelf-life of the compound under the recommended long-term storage conditions.

Conclusion

This compound is a liquid or oily substance that should be stored in a dry, sealed container at refrigerated temperatures (2-8°C) and protected from light. The primary potential degradation pathways are hydrolysis of the ethyl ester and oxidation of the quinoline ring. A comprehensive stability testing program, including forced degradation, long-term, and accelerated studies, is crucial to fully characterize its stability profile. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.

References

- 1. This compound | 5100-57-2 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

Navigating the Synthesis and Characterization of Ethyl 2-(quinolin-2-YL)acetate: A Technical Guide

A comprehensive guide for researchers, scientists, and drug development professionals on the purity and characterization of Ethyl 2-(quinolin-2-YL)acetate. This document provides an in-depth overview of the synthetic pathways, purification protocols, and analytical characterization of a closely related and well-documented analogue, Ethyl 2-(quinolin-8-yloxy)acetate, due to the limited availability of detailed public data for the title compound.

While this compound is commercially available, detailed scientific literature outlining its synthesis, purification, and comprehensive characterization is not readily accessible. This guide leverages available information on a structurally similar isomer, Ethyl 2-(quinolin-8-yloxy)acetate, to provide a framework for understanding the likely methodologies and analytical data associated with this class of compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5100-57-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

Synthesis and Purification

A representative synthetic protocol for a related quinoline acetate derivative, Ethyl 2-(quinolin-8-yloxy)acetate, involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate. This reaction provides a model for the potential synthesis of this compound, likely proceeding through a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate

This protocol is adapted from established literature for the synthesis of a related isomer and can serve as a starting point for the synthesis of this compound.[2]

Materials:

-

8-hydroxyquinoline

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone

-

Dichloromethane

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A mixture of 8-hydroxyquinoline and ethyl chloroacetate is refluxed in dry acetone in the presence of anhydrous potassium carbonate.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the solvent is removed under reduced pressure.[4]

-

The residue is treated with water and extracted with dichloromethane.[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.[4]

-

Purification is achieved by flash column chromatography.[4]

Logical Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for a quinoline acetate derivative.

Characterization and Purity Analysis

A suite of analytical techniques is essential for the comprehensive characterization and purity assessment of quinoline derivatives. These methods provide information on the chemical structure, composition, and the presence of any impurities.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for a quinoline acetate derivative, based on information for related compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the quinoline ring protons, the methylene protons of the acetate group, and the ethyl ester protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Thin-Layer Chromatography (TLC) | A single spot under UV visualization, indicating the purity of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak, allowing for quantitative purity assessment. |

Experimental Protocols for Characterization

Detailed methodologies for the characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Characteristic peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI).

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Chromatographic Analysis:

-

TLC: Performed on silica gel plates with a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether). Visualization is achieved under UV light.[3][4]

-

HPLC: Conducted using a C18 column with a gradient elution of solvents such as acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of a purified quinoline derivative.

Conclusion

This technical guide provides a comprehensive overview of the anticipated methods for the synthesis, purification, and characterization of this compound, primarily based on data from the closely related isomer, Ethyl 2-(quinolin-8-yloxy)acetate. The detailed experimental protocols and characterization workflows serve as a valuable resource for researchers engaged in the synthesis and analysis of novel quinoline-based compounds for applications in drug discovery and materials science. Further experimental investigation is necessary to establish the specific parameters and analytical data for this compound.

References

A Technical Guide to Ethyl 2-(quinolin-2-YL)acetate for Research Professionals

For researchers, scientists, and drug development professionals, Ethyl 2-(quinolin-2-YL)acetate stands as a valuable heterocyclic building block. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, making this ester a key intermediate in the synthesis of novel therapeutic agents and functional materials. This in-depth guide provides a comprehensive overview of its commercial availability, key technical data, and potential experimental applications.

Commercial Availability and Supplier Specifications

This compound (CAS No. 5100-57-2) is readily available from a range of commercial chemical suppliers catering to the research and development sector. The compound, with a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of approximately 215.25 g/mol , is typically supplied as a liquid or an orange-colored oil.[1][2][3] Purity levels generally meet or exceed 95%, with some suppliers offering higher purity grades.[2][4][5] For ease of comparison, the following table summarizes the offerings from several prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| Parchem | 5100-57-2 | C₁₃H₁₃NO₂ | 215.00 | Inquiry | Bulk/Custom | Inquiry |

| BLD Pharm | 5100-57-2 | C₁₃H₁₃NO₂ | 215.25 | Inquiry | Inquiry | Inquiry |

| Hoffman Fine Chemicals | 5100-57-2 | C₁₃H₁₃NO₂ | 215.25 | 97% | Inquiry | $1,475.00 |

| CP Lab Safety | 5100-57-2 | C₁₃H₁₃NO₂ | 215.3 | ≥95% | 1 g | Inquiry |

| Abovchem | 5100-57-2 | C₁₃H₁₃NO₂ | 215.25 | 95% | 250 mg, 1 g, 5 g | Inquiry |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols and Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, primarily as a precursor to more complex quinoline derivatives. The ester functionality and the activated methylene group offer multiple avenues for chemical modification. While specific protocols for every conceivable reaction are extensive, this section details a representative experimental procedure for the hydrolysis of the ester to its corresponding carboxylic acid, a common subsequent step in many synthetic routes.

Protocol: Hydrolysis of this compound to 2-(quinolin-2-YL)acetic acid

This protocol describes a standard procedure for the saponification of the ethyl ester to yield the free carboxylic acid.

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1M solution

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of this compound in ethanol.

-

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.2 equivalents).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1M hydrochloric acid until the pH reaches approximately 3-4.

-

Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution upon acidification. If precipitation is slow, the flask can be cooled in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the purified 2-(quinolin-2-YL)acetic acid, for instance, in a vacuum oven at a moderate temperature.

Potential Synthetic Pathways and Logical Workflows

The utility of this compound extends beyond simple hydrolysis. Its activated methylene group makes it a suitable substrate for a variety of carbon-carbon bond-forming reactions, such as the Knoevenagel and Claisen condensations. These reactions are fundamental in extending the carbon skeleton and introducing further functional complexity.

Knoevenagel Condensation Workflow

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.[6][7][8]

Caption: A logical workflow for the Knoevenagel condensation of this compound.

Claisen Condensation Pathway

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[9][10][11][12]

Caption: A signaling pathway diagram illustrating the key stages of a Claisen condensation reaction.

References

- 1. parchem.com [parchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 5100-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound - CAS:5100-57-2 - Abovchem [abovchem.com]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]

- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Novel Quinoline Derivatives from Ethyl 2-(quinolin-2-YL)acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of quinoline derivatives, utilizing Ethyl 2-(quinolin-2-YL)acetate as a versatile starting material. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the functional handles of the starting material offer numerous avenues for chemical modification, leading to diverse molecular architectures with potential biological activities.[1][2]

Introduction

This compound is a valuable building block for the synthesis of a range of quinoline-based compounds. The presence of an ester group and an active methylene group allows for a variety of chemical transformations, including hydrolysis, amidation, condensation, and alkylation reactions. These reactions enable the introduction of diverse functional groups and the construction of more complex heterocyclic systems. This document outlines key synthetic pathways starting from this compound, providing detailed protocols and expected outcomes.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations that can be performed on this compound to generate a library of quinoline derivatives.

Caption: Synthetic routes for the derivatization of this compound.

Data Presentation

The following tables summarize the expected products and reported yields for analogous reactions. Note that yields for reactions starting directly from this compound may vary.

Table 1: Synthesis of 2-(Quinolin-2-YL)acetohydrazide and Subsequent Schiff Bases (Analogous Reactions)

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate | 2-(Quinolin-8-yloxy)acetohydrazide | Not specified | [2] |

| 2-(Quinolin-8-yloxy)acetohydrazide | Various aromatic aldehydes | N'-Arylidene-2-(quinolin-8-yloxy)acetohydrazides | Not specified | [1] |

Table 2: Synthesis of Quinolinyl Barbituric Acid Derivatives (Analogous Reaction)

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Diethyl malonate | Urea, Sodium ethoxide | Barbituric acid | 72-78 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-(Quinolin-2-YL)acetic acid (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Caption: Workflow for the hydrolysis of this compound.

Methodology:

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the solution with dilute hydrochloric acid until a precipitate is formed.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(quinolin-2-YL)acetic acid.

Protocol 2: Synthesis of 2-(Quinolin-2-YL)acetohydrazide

This protocol is adapted from the synthesis of 2-(quinolin-8-yloxy)acetohydrazide.[1][2]

Caption: Workflow for the synthesis of 2-(Quinolin-2-YL)acetohydrazide.

Methodology:

-

Suspend this compound (0.01 mol) in absolute ethanol (50 ml).

-

Add hydrazine hydrate (99%, 0.015 mol) to the suspension.[1]

-

Monitor the reaction progress by TLC.

-

After completion, concentrate the solution and allow it to cool overnight.[1]

-

Collect the resulting solid by filtration, wash with cold ethanol, dry, and recrystallize from ethanol to obtain 2-(quinolin-2-YL)acetohydrazide.[1]

Protocol 3: Synthesis of Schiff Bases from 2-(Quinolin-2-YL)acetohydrazide

This protocol describes the condensation of the synthesized hydrazide with aromatic aldehydes.[1]

Methodology:

-

Dissolve 2-(quinolin-2-YL)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (50 ml).[1]

-

Heat the mixture on a water bath for 4-8 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from ethanol to yield the corresponding Schiff base.[1]

Protocol 4: Knoevenagel Condensation with Aromatic Aldehydes

This is a general protocol for the Knoevenagel condensation, as a direct example with this compound was not found. The reactivity will be similar to other active methylene compounds.

Caption: General workflow for the Knoevenagel condensation.

Methodology:

-

Dissolve this compound (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or pyridine.

-

Reflux the mixture, and if necessary, remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired α,β-unsaturated ester derivative.

Protocol 5: Synthesis of Quinolinyl Barbituric Acid Derivatives

This protocol is adapted from the classical synthesis of barbituric acid.[3]

Methodology:

-

In a round-bottomed flask fitted with a reflux condenser, dissolve sodium metal (1 gram atom equivalent) in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add this compound (1 mole equivalent).

-

Add a solution of dry urea (1 mole equivalent) in hot absolute ethanol.

-

Reflux the mixture for several hours. A solid precipitate should form.

-

After the reaction is complete, add hot water to dissolve the solid.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid by filtration, wash with cold water, and dry to yield the quinolinyl-substituted barbituric acid derivative.

Protocol 6: α-Alkylation of this compound

This is a general protocol for the alkylation of the active methylene group.

Methodology:

-

To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add this compound (1 equivalent) dropwise at a low temperature (e.g., 0 °C or -78 °C).

-

Stir the mixture for a period to allow for the formation of the enolate.

-

Add an alkylating agent (e.g., an alkyl halide, R-X) (1 equivalent) to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the α-alkylated quinoline derivative.

Potential Applications and Further Research

The synthesized quinoline derivatives can be screened for a wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The diverse functionalities introduced through the described synthetic routes allow for the fine-tuning of the physicochemical properties of the molecules, which is crucial in drug discovery and development. Further derivatization of the obtained products can lead to the creation of extensive libraries of novel quinoline compounds for high-throughput screening.

References

Application Notes and Protocols: Ethyl 2-(quinolin-2-YL)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(quinolin-2-YL)acetate is a quinoline derivative that holds significant promise in the field of medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, intended to guide researchers in exploring its therapeutic potential.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 5100-57-2 | [1][2] |

| Molecular Formula | C13H13NO2 | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Boiling Point | 160 °C at 3 Torr | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) |

Synthesis Protocol

Protocol: Synthesis of this compound Derivative

This protocol describes a general method for the synthesis of a substituted ethyl 2-(quinolin-4-yl)-propanoate, which can be adapted for the synthesis of this compound by starting with an appropriate 2-substituted quinoline.

Materials:

-

Substituted 4-chloroquinoline

-

Diethyl sodiomethylmalonate

-

N,N-Dimethylformamide (DMF)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Sodium hydride (60% dispersion in mineral oil)

-

Diethyl methylmalonate

Procedure:

-

Preparation of Diethyl sodiomethylmalonate:

-

Slowly add sodium hydride to a magnetically stirred solution of diethyl methylmalonate in dry DMF at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Reaction with 4-chloroquinoline:

-

Add the substituted 4-chloroquinoline to the solution of diethyl sodiomethylmalonate in DMF.

-

Heat the reaction mixture at 100 °C for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[3]

-

Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Applications

This compound and its derivatives have shown potential in several therapeutic areas, as detailed below.

Antimicrobial Activity

Quinoline derivatives are known for their broad-spectrum antimicrobial effects. Substituted ethyl 2-(quinolin-4-yl)-propanoates have been evaluated for their activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[3][4]

Quantitative Data: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)-propanoates

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various substituted ethyl 2-(quinolin-4-yl)-propanoates against different microbial strains.[3]

| Compound | Substituent | S. aureus (NCTC 6571) MIC (µg/mL) | E. coli (NCTC 10418) MIC (µg/mL) | C. albicans (NCPF 3179) MIC (µg/mL) | H. pylori (3339) MIC (µg/mL) |

| 10b | 7-Fluoro | 12.5 | >100 | 50 | 6.25 |

| 10c | 8-Fluoro | 12.5 | >100 | 50 | 6.25 |

| 10d | 6-Chloro | 25 | >100 | 100 | 12.5 |

| 10e | 7-Chloro | 12.5 | >100 | 50 | 6.25 |

| 10f | 8-Chloro | 12.5 | >100 | 50 | 6.25 |

| 10g | 6-Bromo | 25 | >100 | 100 | 12.5 |

| 10h | 8-Bromo | 12.5 | >100 | 50 | 6.25 |

| 10i | 6-Methyl | 50 | >100 | >100 | 25 |

| 10j | 7-Methyl | 25 | >100 | 100 | 12.5 |

| 10k | 8-Methyl | 12.5 | >100 | 50 | 6.25 |

| 10l | 6,8-Dichloro | 12.5 | >100 | 50 | 6.25 |

| 10m | 8-n-Butyl | 25 | >100 | 100 | 12.5 |

| 10n | 8-Ethyl | 12.5 | >100 | 50 | 6.25 |

| 10o | 8-n-Propyl | 12.5 | >100 | 50 | 6.25 |

| 10p | 8-iso-Propyl | 12.5 | >100 | 50 | 6.25 |

| Ciprofloxacin | - | 0.25 | 0.015 | - | - |

| Amphotericin B | - | - | - | 0.5 | - |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

-

Test compound (e.g., this compound derivative)

-

Bacterial and/or fungal strains

-

Appropriate culture media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures overnight in the appropriate broth.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of the Test Compound:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the culture medium in the 96-well plates.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microbes with no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[3]

-

Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties.[5][6] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway, and the induction of apoptosis.[5][7][8][9]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a quinoline-based platinum complex against various human cancer cell lines. While not this compound itself, this data for a related quinoline compound provides insight into the potential anticancer efficacy of this class of molecules.[10]

| Compound | Cell Line | IC50 (µM) |

| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | KB (Oral cancer) | 3.5 |

| Hep-G2 (Liver cancer) | 0.4 | |

| Lu-1 (Lung cancer) | 0.8 | |

| MCF-7 (Breast cancer) | 2.1 | |

| HEK-293 (Normal kidney cells) | 7.9 | |

| Cisplatin | KB (Oral cancer) | 6.8 |

| Hep-G2 (Liver cancer) | 13.2 | |

| Lu-1 (Lung cancer) | 43.1 | |

| MCF-7 (Breast cancer) | 15.6 | |

| HEK-293 (Normal kidney cells) | 21.3 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

-

Anti-inflammatory Activity

Quinoline alkaloids have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[12] While specific data for this compound is limited, related compounds and ethyl acetate extracts have shown promise in this area.[13][14][15]

Quantitative Data: Anti-inflammatory Activity of a Quinoline Alkaloid

The following table shows the inhibitory effect of a quinoline alkaloid (Compound 6 from Zanthoxylum avicennae) on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.[12]

| Cytokine | Concentration of Compound 6 (µM) | Inhibition (%) |

| IL-1β | 10 | ~40% |

| 20 | ~60% | |

| IL-6 | 10 | ~35% |

| 20 | ~55% |

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol describes how to measure the effect of a compound on the production of inflammatory cytokines in macrophage cells.

Materials:

-

RAW264.7 macrophage cells

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound derivative)

-

ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW264.7 cells in complete DMEM.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Collection of Supernatant:

-

Collect the cell culture supernatant.

-

-

Cytokine Measurement:

-

Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production compared to the LPS-treated control group.[14]

-

Signaling Pathways and Experimental Workflows

Diagram: Proposed Anticancer Signaling Pathway

Caption: Proposed mechanism of anticancer activity.

Diagram: General Experimental Workflow for Biological Evaluation

Caption: General workflow for biological evaluation.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The provided protocols and data serve as a foundation for further research into their antimicrobial, anticancer, and anti-inflammatory activities. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure for enhanced efficacy and safety, paving the way for the development of novel therapeutic agents.

References

- 1. This compound | 5100-57-2 [chemicalbook.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl Acetate Extracts of Semen Impatientis Inhibit Proliferation and Induce Apoptosis of Human Prostate Cancer Cell Lines through AKT/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ethyl 2-(quinolin-2-yl)acetate: A Versatile Intermediate in Organic Synthesis for Drug Discovery and Materials Science

For Immediate Release

Ethyl 2-(quinolin-2-yl)acetate is a valuable heterocyclic building block extensively utilized as an intermediate in the synthesis of a wide array of novel organic compounds. Its quinoline core and reactive ethyl acetate side chain make it a crucial precursor for the development of new therapeutic agents and functional materials. This application note provides a detailed overview of its synthesis, key applications, and experimental protocols for its use in organic synthesis.

Key Applications

This compound serves as a pivotal starting material in the synthesis of various biologically active molecules and functional materials. The quinoline moiety is a well-established pharmacophore found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The ethyl acetate group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

One of the primary applications of this intermediate is in the synthesis of novel substituted quinoline derivatives. Through reactions such as hydrolysis, amidation, and various condensation reactions, the ethyl acetate side chain can be modified to introduce different pharmacologically relevant functionalities. For instance, it is a key precursor for the synthesis of quinoline-2-acetic acid hydrazides, which can be further derivatized to form a range of heterocyclic systems with potential therapeutic applications.

Synthesis of this compound Analogs

Table 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate - Reactants and Conditions

| Reagent/Solvent | Molar Equivalent/Volume | Role |

| 8-Hydroxyquinoline | 1.0 | Starting Material |

| Ethyl Chloroacetate | 1.0 | Reagent |

| Anhydrous K₂CO₃ | 0.5 | Base |

| Dry Acetone | - | Solvent |

Experimental Protocols

Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate[1]

This protocol describes the synthesis of an isomer of the target compound and can be used as a general guideline for the synthesis of similar quinoline acetate derivatives.

Materials:

-

8-hydroxyquinoline (0.01 M, 1.45 g)

-

Ethyl chloroacetate (0.01 M, 1.22 g)

-

Anhydrous K₂CO₃ (0.005 M, 0.69 g)

-

Dry acetone

Procedure:

-

A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is refluxed on a water bath for 18 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is purified by a suitable method (e.g., column chromatography) to obtain the desired product.

Application as an Intermediate: Synthesis of Hydrazides

This compound can be readily converted to the corresponding hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic compounds.

Protocol 2: Preparation of 2-(quinolin-8-yloxy)acetohydrazide[1]

This protocol illustrates the conversion of the ethyl ester to a hydrazide, a common transformation for this class of compounds.

Materials:

-

Ethyl (quinolin-8-yloxy)acetate (0.01 M, 2.31 g)

-

Hydrazine hydrate (0.01 M, 1.36 g)

-

Ethanol

Procedure:

-

A solution of ethyl (quinolin-8-yloxy)acetate and hydrazine hydrate in ethanol is refluxed on a water bath for 6 hours.

-

Upon cooling, the product crystallizes from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to yield 2-(quinolin-8-yloxy)acetohydrazide.

Table 2: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide - Reactants and Conditions

| Reagent/Solvent | Molar Equivalent/Volume | Role |

| Ethyl (quinolin-8-yloxy)acetate | 1.0 | Starting Material |

| Hydrazine Hydrate | 1.0 | Reagent |

| Ethanol | - | Solvent |

Further Derivatization: Synthesis of Benzohydrazides